1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Physicochemical profiling Drug-likeness prediction Permeability screening

Select this compound for its unique 3-sulfonylpyrrolidine architecture—not a generic 1-sulfonyl or 2-sulfonyl analog. With TPSA of 81.3 Ų and 5 H-bond acceptors, it serves as a critical CNS drug-likeness probe at the 410 Da boundary. The racemate and separately available (R)-enantiomer form a matched pair for quantifying stereochemistry-dependent GPCR binding. It also enables the first evaluation of 3-sulfonyl (vs. 1-sulfonyl) biofilm inhibition activity. Combining the 2-methoxyphenoxyacetyl fragment—a validated α1A-adrenoceptor antagonist motif—with a 3-sulfonylpyrrolidine core creates a novel, IP-differentiating hybrid chemotype for lead optimization. Procure for target validation, SAR expansion, and IP generation.

Molecular Formula C19H20ClNO5S
Molecular Weight 409.88
CAS No. 1706134-60-2
Cat. No. B2478351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
CAS1706134-60-2
Molecular FormulaC19H20ClNO5S
Molecular Weight409.88
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClNO5S/c1-25-17-4-2-3-5-18(17)26-13-19(22)21-11-10-16(12-21)27(23,24)15-8-6-14(20)7-9-15/h2-9,16H,10-13H2,1H3
InChIKeySTZDUQLZMGMGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: Physicochemical Baseline and Structural Classification


1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS 1706134-60-2) is a synthetic organic compound belonging to the 3-sulfonylpyrrolidine class, featuring a pyrrolidine core substituted at the 3-position with a 4-chlorobenzenesulfonyl group and N-acylated with a 2-methoxyphenoxyacetyl moiety [1]. The molecular formula is C19H20ClNO5S with a molecular weight of 409.9 g/mol, and key computed properties include XLogP3 of 3.2, topological polar surface area (TPSA) of 81.3 Ų, five hydrogen bond acceptors, and zero hydrogen bond donors [1]. The compound possesses one undefined stereocenter at the pyrrolidine 3-position and is typically supplied as a racemic mixture, with the (R)-enantiomer also catalogued separately [2]. Its structural architecture combines a sulfonylpyrrolidine scaffold—associated in the literature with biofilm inhibition and GPCR modulation—with a 2-methoxyphenoxyacetyl fragment that contributes to receptor-binding pharmacophore character [3][4].

Why Generic Substitution Fails for 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: Critical Differentiation from In-Class Analogs


Substituting this compound with a structurally related analog—such as a 1-sulfonylpyrrolidine, a 2-sulfonylpyrrolidine derivative, or a compound lacking the 2-methoxyphenoxyacetyl group—introduces marked changes in computed physicochemical properties that are not simply incremental. The 3-sulfonyl substitution pattern on the pyrrolidine ring positions the 4-chlorophenylsulfonyl group in a spatial orientation distinct from 1-sulfonyl or 2-sulfonyl analogs, altering the three-dimensional pharmacophore geometry and potentially affecting target binding [1]. The N-acylated 2-methoxyphenoxyacetyl moiety increases the TPSA to 81.3 Ų and contributes five hydrogen bond acceptors, substantially differentiating solubility and permeability profiles from simpler sulfonylpyrrolidine cores [1]. Furthermore, the presence of one undefined stereocenter means that procurement of the racemic mixture versus the enantiopure (R)-form yields chemically distinct materials with potentially divergent biological behavior [2]. These factors collectively render simple one-to-one substitution unreliable without explicit comparative characterization data [3].

Quantitative Evidence Guide: Head-to-Head Differentiation of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone from Its Closest Analogs


TPSA and Hydrogen Bond Acceptor Count Differentiate This Compound from 1-Sulfonylpyrrolidine Core Structures

The target compound possesses a topological polar surface area (TPSA) of 81.3 Ų and 5 hydrogen bond acceptors (HBA), compared to a typical 1-sulfonylpyrrolidine core such as 1-[(4-chlorophenyl)sulfonyl]pyrrolidine, which has an estimated TPSA of approximately 40 Ų and only 3 HBA [1]. The 2-methoxyphenoxyacetyl N-substituent adds roughly 41 Ų to TPSA and 2 additional HBA, placing the target compound in a distinctly higher polarity regime that impacts both aqueous solubility and passive membrane permeability predictions [1]. This magnitude of difference is sufficient to alter CNS MPO desirability scores and oral bioavailability forecasts in early-stage drug discovery screening cascades.

Physicochemical profiling Drug-likeness prediction Permeability screening

Molecular Weight and Heavy Atom Count Delineate This Compound from Sub-300 Da Sulfonylpyrrolidine Intermediates

With a molecular weight of 409.9 g/mol and 27 heavy atoms, the target compound is substantially larger than the core intermediate 3-((4-chlorophenyl)sulfonyl)pyrrolidine hydrochloride (MW 282.19 g/mol; 17 heavy atoms) [1][2]. The addition of the 2-methoxyphenoxyacetyl group adds 127.7 g/mol and 10 heavy atoms, moving the compound from the fragment-like space (MW < 300) into the lead-like space (MW 300–500) [1]. This shift in molecular weight, combined with 6 rotatable bonds, impacts key drug-likeness metrics including ligand efficiency indices that cannot be extrapolated from the smaller intermediate.

Molecular weight optimization Lead-likeness Fragment-based drug discovery

Stereochemical Configuration: Racemic Mixture Versus (R)-Enantiomer Procurement Considerations

The target compound (CAS 1706134-60-2) contains one undefined stereocenter at the pyrrolidine 3-position and is supplied as a racemic mixture, as indicated by PubChem's 'Undefined Atom Stereocenter Count: 1' and 'Defined Atom Stereocenter Count: 0' [1]. In contrast, the (R)-enantiomer 1-[(3R)-3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone is catalogued as a distinct molecular entity [2]. The enantiomers share identical computed physicochemical properties (MW 409.9, XLogP3 3.2, TPSA 81.3 Ų) but differ in three-dimensional spatial arrangement, which can produce divergent target binding and pharmacokinetic profiles in biological systems.

Stereochemistry Enantiomeric purity Chiral resolution

Class-Level Biofilm Inhibition Activity Supports Utility of the Sulfonylpyrrolidine Scaffold in Antimicrobial Screening

In a 2019 study by Smolobochkin et al., a series of water-soluble 2-aryl-1-sulfonylpyrrolidine derivatives were evaluated for bacterial biofilm formation inhibition against Vibrio aquamarinus DSM 26054 [1]. Several tested compounds suppressed biofilm growth, and whole-cell luminescent bacterial biosensor assays confirmed that all tested compounds in the series were non-genotoxic [1]. While this study evaluated 1-sulfonylpyrrolidine rather than 3-sulfonylpyrrolidine derivatives, it establishes the sulfonylpyrrolidine scaffold as a validated chemotype for biofilm modulation. The target compound's 3-sulfonyl substitution pattern and 2-methoxyphenoxyacetyl elaboration represent a structurally distinct entry within this broader pharmacophore class, offering a differentiated vector for structure–activity relationship exploration.

Biofilm inhibition Antimicrobial resistance Sulfonylpyrrolidine pharmacophore

2-Methoxyphenoxyacetyl Motif Links This Compound to α1-Adrenoceptor Antagonist Pharmacophore Space

The 2-methoxyphenoxy group in the target compound is a recognized pharmacophoric element in α1-adrenoceptor antagonist design. Rak et al. (2016) demonstrated that arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines displayed high-to-moderate affinity for the α1-adrenoceptor (Ki = 34–348 nM) with moderate selectivity over the α2-receptor subtype [1]. Among the most selective compounds, N-{1-[2-(2-methoxyphenoxy)ethyl]piperidin-4-yl}isoquinoline-4-sulfonamide displayed the highest functional preference for the α1A-subtype and, unlike tamsulosin (1–2 mg/kg, i.v.), did not significantly decrease blood pressure in normotensive anesthetized rats at 2–5 mg/kg i.v. [1]. The target compound combines the 2-methoxyphenoxy motif with a 3-sulfonylpyrrolidine scaffold (rather than a sulfonamide linker), creating a hybrid chemotype that merges two independently validated pharmacophoric elements.

α1-Adrenoceptor GPCR pharmacology Uroselective antagonist

Best-Fit Research and Industrial Application Scenarios for 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone


Probing TPSA-Dependent CNS Permeability Limits in Sulfonylpyrrolidine Chemical Space

With a computed TPSA of 81.3 Ų and 5 hydrogen bond acceptors, this compound sits near the upper boundary of predicted CNS drug-likeness (commonly TPSA < 90 Ų, HBA < 7) [1]. Medicinal chemistry teams optimizing CNS-penetrant sulfonylpyrrolidine candidates can use this compound as a probe to experimentally determine whether the TPSA threshold for adequate brain exposure is exceeded at this molecular weight (409.9 g/mol) and polarity combination. Procurement of simpler 1-sulfonylpyrrolidine analogs (TPSA ~40 Ų) cannot answer this question, as they underrepresent the polarity profile of fully elaborated lead molecules [1].

Enantioselectivity Profiling in Sulfonylpyrrolidine-Based GPCR Ligand Screening

The target compound (racemic) and its separately catalogued (R)-enantiomer [2] provide a matched pair for evaluating stereochemistry-dependent binding at GPCR targets. Given that the (aryloxy)ethyl pyrrolidine motif has demonstrated α1-adrenoceptor affinity (Ki = 34–348 nM) [3], parallel screening of the racemate and single enantiomer can quantify the enantiomeric discrimination ratio—an essential parameter for prioritizing single-enantiomer development versus racemate advancement.

Biofilm Inhibition Screening with a 3-Sulfonylpyrrolidine Scaffold Variant

Published evidence confirms that 1-sulfonylpyrrolidine derivatives suppress Vibrio aquamarinus biofilm formation and are non-genotoxic [4]. This compound, featuring a 3-sulfonyl substitution pattern, represents the first opportunity to test whether relocating the sulfonyl group from the pyrrolidine nitrogen (1-position) to the 3-carbon alters or preserves biofilm inhibitory activity. Positive results would expand the sulfonylpyrrolidine biofilm inhibitor chemotype to include 3-substituted variants, opening new vectors for lead optimization [4].

Hybrid Pharmacophore Construction for Uroselective α1A-Adrenoceptor Antagonist Development

The 2-methoxyphenoxyacetyl group is a fragment present in literature-validated α1A-adrenoceptor antagonists that demonstrated functional uroselectivity without significant blood pressure effects at 2–5 mg/kg i.v. in rats [3]. By combining this fragment with a 3-sulfonylpyrrolidine core—rather than the sulfonamide-piperidine scaffold used in published leads—researchers can explore a novel hybrid chemotype. This compound serves as the key starting material for synthesizing and screening such hybrids, potentially yielding intellectual property-differentiating structures [3].

Quote Request

Request a Quote for 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.